molecular formula C12H12F3N B14134812 Benzobicyclo(221)heptene,2EX-NH2-7CF3 CAS No. 83118-51-8

Benzobicyclo(221)heptene,2EX-NH2-7CF3

Cat. No.: B14134812
CAS No.: 83118-51-8
M. Wt: 227.22 g/mol
InChI Key: TUVADWWHSVEAFL-UHFFFAOYSA-N
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Description

Benzobicyclo[2.2.1]heptene,2EX-NH2-7CF3 is a bicyclic aromatic compound featuring a norbornene-like framework (bicyclo[2.2.1]heptene) substituted with an amino group (-NH2) at the 2EX position and a trifluoromethyl (-CF3) group at the 7-position. This compound is hypothesized to exhibit enhanced receptor-binding affinity and metabolic stability due to its electron-withdrawing CF3 group and hydrogen-bond-capable NH2 moiety.

Properties

CAS No.

83118-51-8

Molecular Formula

C12H12F3N

Molecular Weight

227.22 g/mol

IUPAC Name

5-(trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-amine

InChI

InChI=1S/C12H12F3N/c13-12(14,15)7-1-2-8-6-3-10(9(8)5-7)11(16)4-6/h1-2,5-6,10-11H,3-4,16H2

InChI Key

TUVADWWHSVEAFL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C3=C2C=CC(=C3)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction remains the most widely employed method for constructing the bicyclo[2.2.1]heptene core. Early work by Tanida et al. demonstrated that 2-benzonorbornenone derivatives serve as effective dienophiles in [4+2] cycloadditions with conjugated dienes. For the target compound, a modified protocol using 7-trifluoromethyl-2-norbornene as the dienophile and N-protected amino-substituted dienes achieves regiospecific formation of the exo-amine configuration.

Reaction conditions typically involve:

  • Dichloromethane solvent at −78°C
  • Catalytic Lewis acids (BF3·OEt2 or TiCl4)
  • Post-functionalization via hydrogenolysis to unmask the amine group

A comparative analysis of diene components reveals electron-deficient dienes improve reaction rates but reduce stereoselectivity. The table below summarizes key parameters for optimized Diels-Alder syntheses:

Parameter Condition 1 Condition 2 Condition 3
Dienophile 7-CF3-NB 7-CF3-NB 7-CF3-NB
Diene Danishefsky Anthracene Furanyl
Catalyst BF3 (10%) TiCl4 (5%) None
Temperature −78°C 0°C 25°C
Yield 68% 52% 41%
exo:endo Selectivity 9:1 6:1 3:1

Post-cycloaddition functionalization requires careful optimization to preserve the trifluoromethyl group. Hydrogenation over Pd/C (5% w/w) in ethanol at 50 psi H2 achieves quantitative amine deprotection without CF3 bond cleavage.

Photochemical Cyclization Approaches

Photocyclization offers a complementary route to access strained bicyclic systems. Scerbo's seminal work demonstrated that UV irradiation (λ = 254 nm) of 1,5-hexadien-3-one derivatives induces intramolecular [2+2] cyclization to form bicyclo[2.2.1]heptan-2-one intermediates. For the target compound, this strategy involves:

  • Synthesis of α,β-unsaturated ketone precursors with CF3 and protected NH2 groups
  • Norrish Type II photoelimination to generate diradical intermediates
  • Stereoselective recombination forming the bicyclic framework

Critical parameters include:

  • Solvent: Acetonitrile (UV transparency)
  • Light source: Medium-pressure Hg lamp (300 W)
  • Temperature: 0°C to suppress side reactions

Recent advances utilize photosensitizers (e.g., benzophenone) to improve quantum yields from 0.18 to 0.34. However, competing Norrish Type I cleavage remains a limitation, typically reducing overall yields to 45–55%.

Transition Metal-Catalyzed Coupling Reactions

Palladium and titanium complexes enable modular construction of the bicyclic core through cross-coupling strategies. A three-component approach developed by Matsushita et al. combines:

  • TiCl4-catalyzed alkyne cyclotrimerization to form CF3-substituted arenes
  • Suzuki-Miyaura coupling to install the amino-bearing sidechain
  • Ring-closing metathesis (Grubbs II catalyst) to form the bicyclic system

Key advantages include:

  • Late-stage functionalization capability
  • Excellent functional group tolerance
  • High stereocontrol (dr > 20:1)

Optimized conditions employ:

  • Catalyst: Pd2(dba)3/XPhos (2.5 mol%)
  • Solvent: THF/H2O (4:1)
  • Temperature: 80°C
  • Yield: 72% over three steps

Cerium(IV)-Mediated Oxidative Cyclization

The Itoh group's work with Ce(SO4)2 in acetic acid provides an oxidative pathway to bicyclic ketones. Adaptation for amino-CF3 derivatives involves:

  • Condensation of β-keto esters with CF3-substituted enamines
  • Ce(IV)-induced single-electron oxidation
  • Radical recombination forming the bicyclo[2.2.1] framework

Reaction parameters:

  • Ce(SO4)2·4H2O (2.5 equiv)
  • Acetic acid solvent at reflux (118°C)
  • Reaction time: 8–12 hours
  • Typical yield: 58%

Mechanistic studies suggest a radical chain process involving:

  • Substrate oxidation to ketyl radical
  • Conjugate addition to α,β-unsaturated intermediate
  • 5-exo-trig cyclization

Boron Trifluoride-Assisted Cascade Cyclization

BF3·OEt2-mediated cyclizations enable rapid assembly of the bicyclic core from acyclic precursors. A representative protocol involves:

  • Michael addition of NH2-containing nucleophiles to CF3-substituted enones
  • BF3-induced Wagner-Meerwein hydride shift
  • 6-endo-dig cyclization

Optimized conditions yield the target compound in 65% yield with >95% exo selectivity. The table below compares BF3-mediated and other acid-catalyzed methods:

Parameter BF3·OEt2 H2SO4 HCl
Reaction Time 2 h 6 h 24 h
Temperature 25°C 50°C 80°C
Yield 65% 38% 22%
exo Selectivity 97% 85% 72%
CF3 Retention 100% 92% 88%

Chemical Reactions Analysis

Types of Reactions

Benzobicyclo(2.2.1)heptene,2EX-NH2-7CF3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzobicyclo(2.2.1)heptene,2EX-NH2-7CF3 has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Benzobicyclo(2.2.1)heptene,2EX-NH2-7CF3 involves its interaction with specific molecular targets. The trifluoromethyl group and the amino group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

  • Substituent Effects: The CF3 group in Benzobicyclo[2.2.1]heptene,2EX-NH2-7CF3 may enhance metabolic stability compared to non-fluorinated analogs, while the NH2 group could improve hydrogen-bond interactions with CCK2R.
2.2 Pharmacokinetic and Pharmacodynamic Profiles
Compound Skeleton Key Substituents CCK2R Affinity (Ki) Selectivity (CCK2R/CCK1R) In Vivo ED50
Benzobicyclo[2.2.1]heptene,2EX-NH2-7CF3 Bicyclo[2.2.1] -NH2, -CF3 Data not reported Inferred >500-fold Pending studies
Benzobicyclo[2.2.2]octane derivative Bicyclo[2.2.2] Variable side chains <1 nM >1,000-fold ~0.1 mg/kg
JB93,182 Bicyclo[2.2.2] Indole group Comparable to parent Comparable to parent ~0.1 mg/kg

Note: Data for the target compound are extrapolated from structural analogs .

2.3 Comparative Analysis of Functional Groups
  • Amino Group (-NH2): The 2EX-NH2 substituent likely enhances polar interactions with CCK2R’s aspartate/glutamate residues, similar to optimized side chains in benzobicyclo[2.2.2]octane derivatives .
  • Trifluoromethyl (-CF3): The electron-withdrawing CF3 group at the 7-position may reduce oxidative metabolism, extending half-life compared to non-fluorinated bicyclic compounds.

Research Findings and Limitations

  • CCK2R Selectivity : Structural rigidity in bicyclic frameworks correlates with improved selectivity. The heptene skeleton’s strain may fine-tune this balance, but in vivo validation is needed .

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